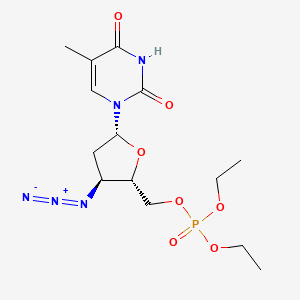
5'-Thymidylic acid, 3'-azido-3'-deoxy-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester is a synthetic nucleoside analog. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and diethyl ester groups, which modify its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a suitable protecting group such as triphenylmethyl (trityl) chloride.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using reagents like sodium azide in the presence of a suitable solvent.
Esterification: The diethyl ester groups are introduced by reacting the intermediate with diethyl phosphorochloridate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition reactions:
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Diethyl phosphorochloridate: Used for esterification.
Copper(I) catalysts: Used in cycloaddition reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as an antiviral agent due to its ability to interfere with DNA synthesis.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into DNA, where it can interfere with DNA synthesis and function. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Another nucleoside analog with similar structural features.
Uniqueness
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester is unique due to its diethyl ester groups, which enhance its lipophilicity and potentially improve its cellular uptake and bioavailability compared to other similar compounds.
Propiedades
Número CAS |
130759-78-3 |
|---|---|
Fórmula molecular |
C14H22N5O7P |
Peso molecular |
403.33 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl diethyl phosphate |
InChI |
InChI=1S/C14H22N5O7P/c1-4-23-27(22,24-5-2)25-8-11-10(17-18-15)6-12(26-11)19-7-9(3)13(20)16-14(19)21/h7,10-12H,4-6,8H2,1-3H3,(H,16,20,21)/t10-,11+,12+/m0/s1 |
Clave InChI |
FXULNIGVPLOPNT-QJPTWQEYSA-N |
SMILES isomérico |
CCOP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canónico |
CCOP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


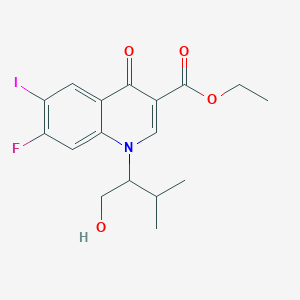
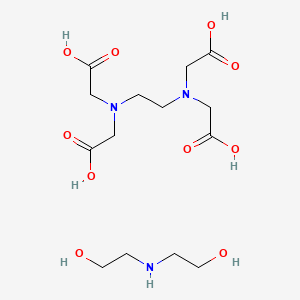
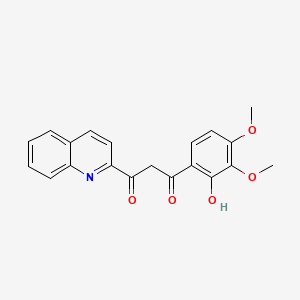
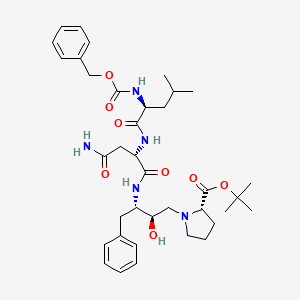

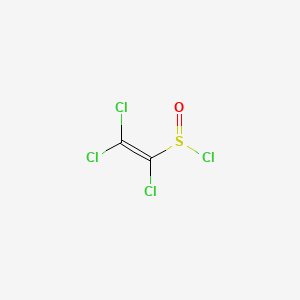
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
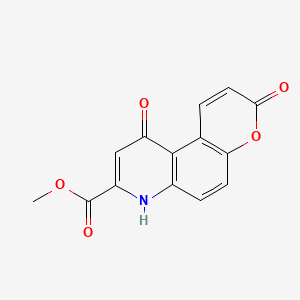
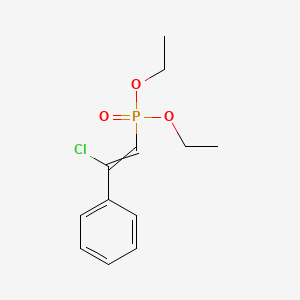



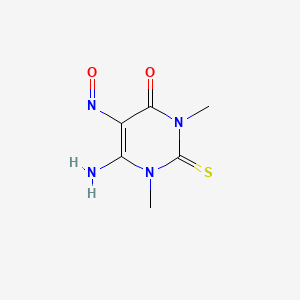
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
